molecular formula CHNaO2 B032894 Sodium formate-13C CAS No. 23102-86-5

Sodium formate-13C

Cat. No.: B032894
CAS No.: 23102-86-5
M. Wt: 69 g/mol
InChI Key: HLBBKKJFGFRGMU-YTBWXGASSA-M
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Description

Sodium formate-13C (H¹³COONa) is a stable isotope-labeled compound where the carbon atom in the formate ion (HCOO⁻) is replaced by carbon-13 (¹³C). It is widely used in nuclear magnetic resonance (NMR) spectroscopy as an internal standard due to its sharp and distinct spectral signals . Additionally, it serves as a single-carbon donor in metabolic studies and synthetic chemistry, particularly in tracking carbon flux in biological systems (e.g., CO₂ fixation pathways in E. coli) . With a chemical purity of ≥98%, it is commercially available from suppliers like Sigma-Aldrich and ECHEMI, with applications spanning metabolomics, MS/MS standards, and isotopic tracing .

Scientific Research Applications

Metabolomics

Sodium formate-13C serves as a metabolic probe in metabolomics, allowing researchers to trace carbon fluxes within metabolic pathways. Its incorporation into cellular metabolism enables the study of metabolic responses under various conditions.

  • Case Study : A study demonstrated that sodium formate redirected carbon flux and enhanced mevalonate production in Methylobacterium extorquens, highlighting its role in optimizing microbial production processes .

Chemical Synthesis

In chemical synthesis, this compound acts as a reagent that donates a single 13C^{13}C atom during reactions. This property is crucial for synthesizing labeled compounds used in further research.

  • Application Example : It is utilized in the synthesis of various organic molecules where isotopic labeling is necessary for tracking reactions or studying mechanisms .

Environmental Studies

This compound can be employed to study carbon cycling and the behavior of carbon compounds in environmental systems. Its isotopic labeling allows for tracing the fate of carbon in ecological studies.

  • Research Insight : Studies have shown that sodium formate can impact microbial communities in soil, influencing nutrient cycling and organic matter decomposition .

Mechanism of Action

The mechanism of action of sodium formate-13C involves its role as a formylating agent and its participation in dehydrogenation reactions. In formylation reactions, this compound donates a formyl group to other compounds, facilitating the formation of formylated products. In dehydrogenation reactions, it releases hydrogen gas and carbon dioxide, which can be used in various industrial processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium Octanoate-1-13C

Structure and Labeling: Sodium octanoate-1-13C (CH₃(CH₂)₆¹³COONa) features a ¹³C label at the carboxyl carbon of an eight-carbon chain. Unlike sodium formate-13C, which has a single-carbon backbone, sodium octanoate-1-13C is a medium-chain fatty acid derivative. Applications: Primarily used in lipid metabolism studies and nutritional research, it is less suited for NMR internal standards due to its complex spin-spin coupling patterns . Key Difference: The longer alkyl chain introduces hydrophobicity, making it more suitable for lipid-related assays compared to the hydrophilic this compound .

Sodium Lactate-1-13C

Structure and Labeling : Sodium lactate-1-13C (CH₃CH(OH)¹³COONa) contains a ¹³C label at the carboxyl carbon of lactate.
Applications : Used in glycolysis and gluconeogenesis studies to trace lactate-to-pyruvate interconversion. Unlike this compound, it participates in multi-carbon metabolic pathways .
Key Difference : The presence of a hydroxyl group in lactate allows it to engage in redox reactions, a feature absent in this compound .

Sodium Cyanide-13C

Structure and Labeling: Sodium cyanide-13C (Na¹³CN) features a ¹³C-labeled cyanide ion. Applications: Employed in synthetic chemistry for introducing ¹³C into organic frameworks (e.g., nitriles). Unlike this compound, it is highly toxic and requires stringent handling . Key Difference: The cyanide group’s reactivity enables nucleophilic substitutions, contrasting with formate’s role as a reducing agent or carboxylate donor .

Comparison with Functionally Similar Compounds

Methyl Formate-13C

Structure and Labeling : Methyl formate-13C (¹³COOCH₃) is an ester with a ¹³C-labeled carbonyl carbon.
Applications : Used in zero- to ultralow-field NMR to study J-coupling interactions. Its spectral splitting patterns differ from this compound due to ester-specific proton couplings .
Key Difference : The ester functional group alters solubility and volatility, making it more suitable for gas-phase NMR studies compared to the ionic this compound .

Sodium Bis(2-ethylhexyl)sulfo(succinate-13C4)

Structure and Labeling : This surfactant contains four ¹³C atoms in the succinate moiety.
Applications : Used in tracing micelle formation and surfactant kinetics. Unlike this compound, it is amphiphilic, enabling studies in colloidal systems .
Key Difference : The sulfo-succinate structure provides dual functionality (anionic and hydrophobic), which is absent in the simpler formate ion .

Data Tables

Table 1: Structural and Functional Comparison

Compound Structure ¹³C Position Key Applications Key Distinguishing Feature
This compound H¹³COO⁻Na⁺ Carboxyl carbon NMR standards, metabolic tracing Single-carbon donor, hydrophilic
Sodium octanoate-1-13C CH₃(CH₂)₆¹³COO⁻Na⁺ Carboxyl carbon Lipid metabolism Hydrophobic, medium-chain
Sodium lactate-1-13C CH₃CH(OH)¹³COO⁻Na⁺ Carboxyl carbon Glycolysis studies Hydroxyl group for redox
Methyl formate-13C ¹³COOCH₃ Carbonyl carbon Ultralow-field NMR Volatile ester

Table 2: Commercial and Physical Properties

Compound Purity (%) Supplier Storage Conditions
This compound ≥98 Sigma-Aldrich Room temperature, dry
Sodium octanoate-1-13C ≥99 CymitQuimica -20°C, inert atmosphere
Sodium cyanide-13C ≥99 Specialty suppliers Sealed, ventilated storage

Biological Activity

Sodium formate-13C is a stable isotope-labeled compound that has garnered attention in biological research due to its unique metabolic pathways and effects on cellular processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cell viability, apoptosis, and its role in purine metabolism.

Sodium formate has been shown to induce significant biological effects through various signaling pathways. A key study highlighted that sodium formate treatment activates the c-Jun N-terminal kinase (JNK) signaling pathway, which is crucial for regulating apoptosis and autophagy in cells. Specifically, sodium formate induces apoptosis in 661W cells (a retinal cell line) by increasing levels of reactive oxygen species (ROS) and activating caspases, which are essential for the apoptotic process .

Key Findings:

  • Increased ROS Levels : Sodium formate treatment led to elevated ROS levels in 661W cells, indicating oxidative stress as a contributor to cell damage.
  • Caspase Activation : The treatment resulted in increased expression of cleaved caspase-3 and caspase-9, which are markers of apoptosis.
  • Autophagy Induction : Alongside apoptosis, autophagy was also observed, characterized by increased levels of LC3II, a protein associated with autophagic processes .

Effects on Cell Viability

The cytotoxic effects of sodium formate were assessed using an MTT assay, which measures cell viability based on metabolic activity. The results indicated a dose-dependent reduction in cell viability:

Sodium Formate Concentration (mM)Cell Viability (%)
0100
1578.5
3060.4
60Not reported
120Not reported

The study demonstrated that higher concentrations of sodium formate significantly decreased the viability of 661W cells after 24 hours of exposure .

Apoptosis and Autophagy

Further analysis using flow cytometry revealed that sodium formate treatment led to increased apoptosis in a concentration-dependent manner. The annexin V-FITC assay showed that:

  • Control cells exhibited low apoptosis rates.
  • Cells treated with 15 mM sodium formate showed moderate increases in early and late apoptotic cells.
  • At 30 mM, there was a marked increase in both early and late apoptotic populations.

These findings underscore the dual role of sodium formate in promoting both apoptosis and autophagy, potentially as a protective response against cellular stress .

Purine Metabolism

This compound is particularly relevant in studies investigating purine metabolism. Research has shown that oral administration of sodium formate leads to significant isotopic enrichment at specific carbon positions in urinary uric acid. This enrichment pattern is crucial for understanding purine biosynthesis and catabolism:

Carbon PositionEnrichment Observed
C(2)Higher enrichment
C(8)Lower enrichment

This study indicates that sodium formate serves as a precursor for specific carbons in purine nucleotides, providing insights into metabolic pathways that involve folates and amino acids like glycine .

Case Studies

  • Retinal Cell Study : In one study involving retinal cells (661W), sodium formate was shown to induce both apoptosis and autophagy via the JNK pathway. The study concluded that manipulating this pathway could provide therapeutic insights for retinal diseases characterized by cell death.
  • Purine Metabolism Investigation : A clinical study measured the isotopic enrichment of uric acid after administering this compound. Results indicated distinct patterns of carbon incorporation into purines, suggesting potential applications in metabolic disease research .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing sodium formate-13C with high isotopic purity?

  • This compound is typically synthesized via carboxylation of methanol-13C using catalytic bases or via isotopic exchange reactions. Ensure isotopic purity (>99% 13C enrichment) by verifying reaction conditions (e.g., pH, temperature) and using validated purification techniques like recrystallization or column chromatography. Characterization via NMR (e.g., 13C NMR at δ 170–175 ppm for the carboxylate group) and mass spectrometry (MS) is critical .

Q. How can researchers confirm the isotopic enrichment of this compound in experimental systems?

  • Use quantitative 13C NMR to measure the isotopic ratio in the carboxyl group. For biological systems, liquid chromatography-mass spectrometry (LC-MS) with selected ion monitoring (SIM) can track 13C incorporation into metabolites. Include internal standards (e.g., unlabeled formate) to normalize data and minimize instrument drift .

Q. What are the primary applications of this compound in metabolic flux analysis (MFA)?

  • This compound serves as a tracer in one-carbon (C1) metabolism studies. For example, in microbial systems, it can elucidate pathways like the reductive glycine pathway or folate cycle. Design experiments with pulse-chase labeling and integrate data using computational tools (e.g., INCA or OpenFlux) to model flux distributions .

Advanced Research Questions

Q. How should experimental designs address isotopic dilution effects when using this compound in complex biological systems?

  • Isotopic dilution occurs due to endogenous unlabeled formate pools. Pre-condition cells in label-free media before introducing this compound. Use kinetic modeling to account for dilution rates and validate with time-resolved sampling paired with LC-MS/MS .

Q. What strategies resolve contradictions in 13C enrichment data between theoretical predictions and experimental results?

  • Discrepancies may arise from unaccounted metabolic cross-talk or incomplete pathway annotations. Perform parallel experiments with genetic knockouts (e.g., Δfhs mutants in E. coli) to isolate pathway contributions. Re-analyze data using Bayesian statistical frameworks to quantify uncertainty .

Q. How can researchers optimize this compound protocols for anaerobic microbial cultures?

  • Anaerobic conditions require strict oxygen exclusion (e.g., using Coy chambers). Adjust pH to ~7.0 to stabilize formate solubility, and monitor redox potential continuously. Supplement with reducing agents (e.g., cysteine-HCl) to maintain culture viability. Validate label incorporation via GC-MS analysis of fermentation products .

Q. What are the challenges in integrating this compound with other isotopic tracers (e.g., 2H or 15N) in multi-omics studies?

  • Spectral overlap in MS and NMR complicates data deconvolution. Use high-resolution instruments (e.g., Orbitrap MS) and isotopomer-specific algorithms. Design staggered labeling timelines to distinguish tracer fates. Cross-validate with single-label controls .

Q. How to validate the absence of isotopic scrambling in this compound during long-term cell culture experiments?

  • Perform isotopic tracing in parallel with 13C-glucose or 13C-acetate to detect unexpected cross-labeling. Use tandem MS (MS/MS) to confirm positional 13C retention in target metabolites. Include quenching agents (e.g., cold methanol) to halt metabolic activity at precise timepoints .

Q. What controls are essential for ensuring reproducibility in this compound-based assays?

  • Include (1) negative controls (unlabeled formate), (2) technical replicates to assess instrument precision, and (3) biological replicates to account for inter-culture variability. Document batch-specific isotopic purity certificates and storage conditions (e.g., desiccation at −20°C) .

Q. How to troubleshoot poor signal-to-noise ratios in 13C NMR spectra of this compound extracts?

  • Increase sample concentration or use cryoprobes to enhance sensitivity. Apply relaxation agents (e.g., Cr(III) acetylacetonate) to reduce T1 relaxation times. For complex matrices, pre-purify extracts via solid-phase extraction (SPE) to remove interferents .

Q. Data Presentation Guidelines

  • Tables : Use SI units and report isotopic enrichment as mole percent (mol%). Example:

    Sample13C Enrichment (mol%)Method
    Culture A98.5 ± 0.3LC-MS
    Culture B97.8 ± 0.5NMR
  • Figures : Label axes with compound-specific transitions (e.g., m/z 46 → 47 for formate-13C in MS). Include error bars for biological replicates .

Properties

IUPAC Name

sodium;oxo(113C)methanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBBKKJFGFRGMU-YTBWXGASSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

69.000 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23102-86-5
Record name 23102-86-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
Sodium formate-13C
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
Sodium formate-13C
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
Sodium formate-13C
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
Sodium formate-13C

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